Prenalterol - 57526-81-5

Prenalterol

Catalog Number: EVT-292081
CAS Number: 57526-81-5
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prenalterol, chemically known as (S-(-)-1-(4-hydroxyphenoxy)-3-isopropylaminopropan-2-ol hydrochloride), is a synthetic compound classified as a β-adrenergic receptor agonist. [] It is a chiral molecule, meaning it exists in two forms that are mirror images of each other. The (S-)- enantiomer is the pharmacologically active form. [] Prenalterol is primarily recognized for its cardiostimulatory properties, making it a subject of interest in cardiovascular research. [] Its unique characteristic is its selectivity for β1-adrenoceptors, which are predominantly found in the heart, over β2-adrenoceptors, which are primarily located in the lungs and peripheral vasculature. [, ] This selectivity has made prenalterol a valuable tool for investigating the specific roles of β1-adrenoceptors in cardiac function and for exploring its potential as a therapeutic agent for heart failure.

The partial agonist activity of prenalterol has led to some debate about its precise classification. Some researchers suggest that it might be more accurately described as a β-blocker with intrinsic sympathomimetic activity, as it has been observed to attenuate the cardiostimulatory effects of full agonists like dobutamine in certain experimental conditions. []

Future Directions
  • Exploration of prenalterol's potential in specific cardiovascular conditions: While prenalterol's general use for heart failure was halted, its unique pharmacological profile might be beneficial in other specific conditions like orthostatic hypotension or neurogenic orthostatic hypotension, where its chronotropic effects and stimulation of the renin-angiotensin-aldosterone system could be advantageous. [, ] Carefully controlled studies in well-defined patient populations could provide valuable insights into these potential applications.
  • Development of novel prenalterol derivatives: Chemical modification of the prenalterol molecule could potentially enhance its selectivity for β1-adrenoceptors, reduce its partial agonist activity, or modulate its pharmacokinetic properties. [] Such modifications could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
Source and Classification

Prenalterol is classified as an adrenergic beta-agonist. It is derived from the phenolic compound structure, featuring a hydroxyphenoxy group that contributes to its pharmacological activity. The compound's efficacy has been documented through various studies, highlighting its role in improving cardiac output and its relatively favorable side effect profile compared to non-selective adrenergic agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of prenalterol involves several key steps:

Molecular Structure Analysis

Structure and Data

Prenalterol has a complex molecular structure characterized by its chiral centers. The molecular formula is C_16H_23NO_3, and it features a hydroxyl group attached to a phenyl ring, contributing to its biological activity. The compound's melting point ranges from 125 to 129 °C for racemic forms, while enantiomers exhibit slightly higher melting points, indicating differences in stability and purity .

Crystal Structure

The crystal structure of prenalterol has been elucidated using single crystal X-ray diffraction techniques, revealing important insights into its intermolecular interactions and packing arrangements in solid-state forms .

Chemical Reactions Analysis

Reactions and Technical Details

Prenalterol undergoes various chemical reactions that are significant for its metabolic pathways:

  1. Metabolism: Upon administration, prenalterol is metabolized primarily through sulfation and glucuronidation processes. In humans, approximately 20% of the administered dose is excreted unchanged in urine, with several metabolites identified including phenolic sulfate esters .
  2. Analytical Methods: Techniques such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to characterize these metabolites, providing insights into the drug's pharmacokinetics across different species .
Mechanism of Action

Process and Data

Prenalterol functions as a selective agonist at beta-1 adrenergic receptors located primarily in cardiac tissue. Its mechanism involves:

  • Receptor Binding: Prenalterol binds preferentially to beta-1 receptors, leading to an increase in intracellular cyclic adenosine monophosphate levels.
  • Physiological Effects: This binding results in enhanced myocardial contractility (positive inotropic effect) without significantly increasing heart rate (minimal chronotropic effect), making it particularly useful in heart failure scenarios .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Prenalterol typically appears as a white crystalline powder.
  • Solubility: It is soluble in methanol and other organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: As mentioned earlier, the melting point ranges from 125 to 129 °C for racemic forms .
Applications

Scientific Uses

Prenalterol is primarily used in clinical settings for:

  • Cardiac Care: Its selective action on beta-1 receptors makes it a valuable agent in treating conditions like acute heart failure and shock.
  • Research: It serves as a model compound for studying beta-adrenoceptor pharmacology due to its unique properties and effects on cardiac function.
Chemical and Pharmacological Profile of Prenalterol

Structural Characterization and Synthesis Pathways

Stereospecific Synthesis and Chiral Resolution Strategies

Prenalterol ((S)-4-[2-hydroxy-3-(isopropylamino)propoxy]phenol) possesses a chiral center at the carbon bearing the hydroxy group, making stereoselective synthesis crucial for producing the biologically active (S)-enantiomer. The industrially significant route exploits carbohydrate chemistry for asymmetric induction. The process begins with α-D-glucofuranose derivative protection, followed by condensation with monobenzone (4-(benzyloxy)phenol) to yield a glycosylated intermediate. Sequential deprotection steps remove the acetonide groups, and periodate-mediated oxidative cleavage of the sugar moiety generates an aldehyde intermediate. Sodium borohydride reduction produces a diol, with the terminal alcohol selectively converted to a mesylate. Nucleophilic displacement with isopropylamine installs the amine functionality, and final hydrogenolytic removal of the benzyl protecting group yields enantiomerically pure (S)-prenalterol [2] [6] [8].

This strategy leverages the inherent chirality of D-glucose to control stereochemistry at the critical beta-carbon. The (S)-configuration is essential for optimal binding and activation of the beta-1 adrenergic receptor, as the (R)-enantiomer exhibits significantly reduced pharmacological activity. The process exemplifies the application of chiral pool synthesis for complex amino alcohol pharmaceuticals [2].

Table 1: Key Steps in Stereospecific Prenalterol Synthesis

StepReactionKey Reagent(s)Intermediate/Product Functionality
GlycosylationNucleophilic substitutionMonobenzone (4-(benzyloxy)phenol)Formation of aryl ether linkage to sugar
DeprotectionAcidic hydrolysisDilute mineral acidRemoval of acetonide protecting groups
Oxidative CleavagePeriodate oxidationSodium periodate (NaIO₄)Generation of aldehyde from sugar diol
ReductionBorohydride reductionSodium borohydride (NaBH₄)Aldehyde → Primary alcohol (diol formation)
MesylationSulfonate ester formationMethanesulfonyl chloride (MsCl)Activation of primary alcohol for displacement
AminationNucleophilic substitutionIsopropylamine (iPrNH₂)Introduction of the alkylamino group
DebenzylationCatalytic hydrogenolysisHydrogen (H₂), Palladium catalyst (Pd)Removal of benzyl ether protecting group

Racemic Mixture Preparation and Comparative Analysis

Racemic prenalterol (±)-1-isopropylamino-3-phenoxy-propan-2-ol) synthesis avoids the complexities of chiral control, offering a more direct route albeit producing a pharmacologically less desirable 1:1 mixture of (R) and (S) enantiomers. Chemical approaches typically involve the reaction of epichlorohydrin or glycidyl derivatives with 4-hydroxyphenol (hydroquinone), followed by ring-opening with isopropylamine. While synthetically straightforward, this method necessitates subsequent resolution to isolate the active enantiomer [2] [6].

An alternative biocatalytic route utilizes the fungus Cunninghamella echinulata for regioselective para-hydroxylation of the synthetic precursor (±)-1-isopropylamino-3-phenoxy-propan-2-ol. This microbial transformation achieves high yields (>85%) under optimized conditions. Kinetic studies reveal apparent first-order kinetics at low substrate concentrations (100-200 mg/L), transitioning to Michaelis-Menten kinetics at higher concentrations, characterized by a Km of 427.8 µg/mL and a Vmax of 232.3 µg/mL/day. This indicates a single, capacity-limited enzymatic pathway, likely cytochrome P450-mediated, responsible for the hydroxylation [6] [8]. The racemic microbial product was rigorously characterized (melting point, IR, MS, ¹H NMR) and confirmed identical to authentic prenalterol. While efficient for racemate production, this route still requires enantiomeric resolution post-fermentation to obtain pure (S)-prenalterol for therapeutic use, contrasting with the direct stereospecific synthesis [8].

Pharmacodynamic Properties

Beta-1 Adrenergic Receptor Selectivity and Partial Agonism

Prenalterol functions as a cardioselective adrenergic receptor partial agonist with a strong preference for the beta-1 subtype. Competitive radioligand binding assays demonstrate significantly higher affinity (approximately 10-30 fold) for beta-1 adrenergic receptors (predominant in cardiac tissue) compared to beta-2 adrenergic receptors (predominant in vascular and bronchial smooth muscle). This selectivity profile was confirmed in vivo using the specific beta-2 antagonist ICI 118,551, which effectively blocked the vasodilatory and tremorogenic effects of the beta-2 agonist salbutamol but had minimal impact on the cardiac stimulant effects (heart rate, contractility) of prenalterol [2] [3] [7].

Crucially, prenalterol is not a full agonist. Its intrinsic activity (efficacy) is approximately 40-60% that of the full agonist isoprenaline (isoproterenol) at cardiac beta-1 receptors. This partial agonism underlies its characteristic "inotropic selectivity" – the ability to enhance myocardial contractility (positive inotropy) with proportionally less effect on heart rate (chronotropy) compared to full agonists like isoprenaline. Studies in conscious dogs illustrate this: prenalterol infusion (4 µg/kg/min) significantly increased left ventricular dP/dt (a measure of contractility) by 70% and velocity of shortening by 27%, while heart rate increased by 51%. Lower doses (1 µg/kg/min) increased contractility without significantly affecting heart rate. These effects were completely antagonized by the beta-1 selective blocker practolol, confirming beta-1 mediation [2] [4] [9]. The molecular basis involves prenalterol stabilizing an active receptor conformation (R*) sufficient for moderate Gs protein activation and subsequent cAMP production in cardiomyocytes, but with lower efficiency than full agonists [3] [10].

Intrinsic Sympathomimetic Activity (ISA) Quantification

Intrinsic Sympathomimetic Activity (ISA) refers to the ability of a partial agonist to stimulate the receptor and elicit a tissue response in the absence of a full agonist. Prenalterol exhibits significant ISA, quantified at approximately 60% of the maximal response achievable by isoprenaline in isolated cardiac tissues like guinea pig atria [2] [4]. However, a critical finding is that the magnitude of prenalterol's ISA is not fixed but exhibits substantial tissue and species-dependent variability (ranging from 0% to 94% of the isoprenaline maximum). This variability arises primarily from differences in tissue-specific "signal transmission efficiency" – the coupling between receptor occupancy, cAMP generation, and the final functional response (e.g., force of contraction, lipolysis) [4] [10].

Research demonstrates a strong positive correlation between prenalterol's ISA in a given tissue and the ratio Kd/EC₅₀ for the full agonist isoprenaline in that same tissue. This Kd/EC₅₀ ratio serves as an index of "coupling efficiency". Tissues with high coupling efficiency (a large separation between occupancy and response curves, indicated by a high Kd/EC₅₀ ratio) amplify the signal generated by the partial agonist, resulting in higher observed ISA. Conversely, tissues with low coupling efficiency show lower ISA for prenalterol [4]. Furthermore, the inhibitory G-protein (Gi) plays a key modulatory role. In rat adipocytes, prenalterol exhibits weak lipolytic activity (ISA ≈ 10-20% of isoprenaline). However, pretreatment with pertussis toxin (which inactivates Gi) dramatically increases prenalterol's ISA to nearly 100% and enhances cellular sensitivity (EC₅₀ decreases from ~3 µM to ~60 nM). This demonstrates that Gi tonically suppresses the response to partial agonists like prenalterol, and the level of functional Gi expression is a major tissue factor determining ISA magnitude [10].

Table 2: Variability of Prenalterol Intrinsic Sympathomimetic Activity (ISA) and Influencing Factors

Tissue/SpeciesReceptor Subtype PredominanceApprox. ISA (% Isoprenaline Max)Key Influencing Factor(s)
Guinea Pig AtriaBeta-1~60%Moderate coupling efficiency; Low Gi influence
Rat UterusBeta-2Low (<20%)Low coupling efficiency for partial agonists; High Gi influence
Cat Soleus MuscleBeta-2Variable (Inter-study differences)Variable receptor density/coupling
Rabbit Heart (Interindividual)Beta-1Variable (Correlated with Isoprenaline potency)Natural variation in coupling efficiency within species
Rat Adipocytes (Control)Beta-1/Beta-2 Mix10-20%High Gi activity masking cAMP signal
Rat Adipocytes (Pertussis Toxin Treated)Beta-1/Beta-2 Mix~100%Gi inactivated, revealing full agonist potential of prenalterol
Human Cardiovascular SystemBeta-1 (Heart), Beta-2 (Vessels)Inotropy > ChronotropyHigher coupling efficiency for inotropy vs. chronotropy pathways

The sensitivity of the final biological response to small changes in intracellular cAMP levels also critically impacts observed ISA. Lipolysis in adipocytes is exquisitely sensitive to minute cAMP increases. Prenalterol stimulates only small cAMP elevations (<10% of isoprenaline's effect) yet achieves 10-20% lipolysis, indicating amplification at the response level. Subthreshold cAMP elevations by prenalterol or cAMP analogs can also "prime" protein kinase A, enhancing the response to subsequent stimulation. This amplification varies between tissues, further contributing to the observed heterogeneity in ISA [10]. Consequently, prenalterol's ISA is not an immutable molecular property but a functional outcome determined by the specific cellular environment, particularly receptor density, G-protein profiles (Gs/Gi ratio), adenylate cyclase activity, phosphodiesterase activity, and the sensitivity of the downstream effector machinery [4] [10].

Properties

CAS Number

57526-81-5

Product Name

Prenalterol

IUPAC Name

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1

InChI Key

ADUKCCWBEDSMEB-NSHDSACASA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)O)O

Synonyms

A Ba C 50,005
A-Ba-C-50,005
ABaC50,005
H-133-22
H-80-62
H13322
H8062
Hydrochloride, Prenalterol
KWD-2033
KWD2033
Prenalterol
Prenalterol Hydrochloride

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)O)O

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.